Magnesium 2,4-pentanedionate hydrate, typically 98% (metals basis)

Description

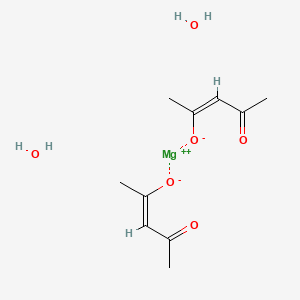

Magnesium 2,4-pentanedionate hydrate (Mg(acac)₂·xH₂O, CAS 13446-19-0 or 68488-07-3) is a coordination complex where magnesium(II) is chelated by two 2,4-pentanedionate (acetylacetonate, acac) ligands, with additional water molecules in its hydrated form. It is commercially available at a typical purity of 98% (metals basis) . The compound is hygroscopic and forms white crystalline solids, soluble in organic solvents like ethanol and acetone but less so in water .

Properties

IUPAC Name |

magnesium;(Z)-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mg.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRHDOBLZDBGOP-VGKOASNMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18MgO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68488-07-3 | |

| Record name | Magnesium acetylacetonate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Magnesium hydroxide reacts with acetylacetone in its enol form (AAH) to form the hydrated complex. The reaction proceeds via ligand substitution, where water molecules coordinated to magnesium are replaced by acetylacetonate anions. The stoichiometric ratio of acetylacetone to magnesium is critical, with a molar excess (≥4:1 for divalent Mg²⁺) required to drive the reaction to completion. This excess compensates for the equilibrium between free and coordinated ligands and minimizes side reactions.

For magnesium oxide, an initial hydrolysis step occurs:

Subsequent reaction with acetylacetone follows the same pathway as with pre-formed Mg(OH)₂.

Industrial-Scale Process Parameters

Key parameters for large-scale production, as detailed in patent US20210238118A1, include:

-

Reaction Time : 4 hours at ambient temperature, with slight exothermicity (+10°C).

-

Filtration : A homogeneous liquid filtrate (acetylacetone ≤15 wt% in aqueous phase) ensures efficient solid-liquid separation.

-

Drying : Vacuum drying at 50°C under 60–500 mbar with nitrogen flushing yields either the dihydrate (gentle conditions) or anhydrous form (prolonged drying).

A representative yield of 96% is achievable when accounting for filtrate recycling.

Optimization of Reaction Conditions

Solvent and Phase Behavior

The reaction is conducted in water, which acts as both solvent and participant in the hydrolysis of MgO. The biphasic nature of acetylacetone-water necessitates vigorous stirring (≥500 rpm) to ensure interfacial contact. Maintaining a single-phase filtrate post-reaction is crucial; phase separation complicates recycling and reduces yield.

Temperature and Kinetic Control

While the reaction is mildly exothermic, elevated temperatures are avoided to prevent ligand degradation. Room-temperature conditions (20–25°C) suffice, with kinetic control achieved through gradual addition of Mg(OH)₂ to the acetylacetone-water mixture.

Stoichiometric Ratios and Yield Maximization

The acetylacetone-to-magnesium molar ratio directly impacts yield. A ratio of 6:1 is optimal, as lower ratios (e.g., 4:1) result in incomplete ligand coordination, while higher ratios (>8:1) complicate filtrate recycling without significant yield improvements.

Post-Synthesis Processing and Characterization

Filtration and Filtrate Recycling

The solid product is separated via vacuum filtration, yielding a white precipitate. The filtrate, containing residual acetylacetone and dissolved Mg(acac)₂, is recycled in subsequent batches to minimize waste and improve overall yield. Industrial implementations report a 15–20% reduction in raw material consumption through this approach.

Drying and Hydration State Control

Drying conditions determine the final product’s hydration state:

| Drying Condition | Pressure (mbar) | Temperature (°C) | Product Form |

|---|---|---|---|

| Mild vacuum + N₂ flush | 60 | 50 | Dihydrate (Mg(acac)₂·2H₂O) |

| Prolonged vacuum | 500 | 50 | Anhydrous (Mg(acac)₂) |

Thermogravimetric analysis (TGA) confirms the loss of water molecules at 100–120°C, corresponding to the dihydrate-to-anhydrous transition.

Purity and Analytical Validation

Commercial-grade Mg(acac)₂·2H₂O (≥98% purity) is characterized by:

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for Mg(acac)₂·2H₂O synthesis:

*Cumulative yield after 3 cycles.

Industrial and Environmental Considerations

Scalability and Cost Efficiency

The aqueous-phase method is economically favorable due to low solvent costs and high atom economy. Filtrate recycling further reduces waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Magnesium 2,4-pentanedionate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form magnesium oxide.

Substitution: The ligands can be substituted with other chelating agents under specific conditions.

Common Reagents and Conditions

Oxidation: Typically involves heating in the presence of oxygen.

Substitution: Requires the presence of other chelating agents and often occurs in an organic solvent.

Major Products

Oxidation: Produces magnesium oxide.

Substitution: Forms new magnesium complexes with different ligands.

Scientific Research Applications

Chemistry and Material Science

Magnesium 2,4-pentanedionate hydrate serves as a precursor for synthesizing various metal-organic complexes and is utilized in catalysis. Its coordination ability allows it to form stable complexes with other metal ions, enhancing reactivity and stability in chemical reactions.

| Application Area | Specific Uses |

|---|---|

| Catalysis | Used as a catalyst in organic reactions due to its ability to stabilize transition states. |

| Coordination Chemistry | Forms complexes with various ligands, facilitating studies on metal-ligand interactions. |

Biomedicine

Research has indicated potential uses of magnesium 2,4-pentanedionate hydrate in biomedicine:

- Drug Delivery Systems : Due to its biocompatibility and ability to form stable complexes, it is being explored for drug delivery applications.

- MRI Contrast Agents : Investigated for use as a contrast agent in magnetic resonance imaging due to its paramagnetic properties.

Nanotechnology

The compound is also utilized in nanotechnology for synthesizing magnetic nanoparticles. These nanoparticles have applications in:

- Magnetic Recording : Enhancing data storage capabilities.

- Biomedicine : Targeted drug delivery and magnetic hyperthermia treatments.

Analytical Chemistry

In analytical chemistry, magnesium 2,4-pentanedionate hydrate is employed as a reagent for various analytical techniques:

- Spectroscopy : Used in spectroscopic analyses due to its unique electronic properties.

- Chromatography : Acts as a stationary phase or modifier in chromatographic separations.

Case Study 1: Catalytic Activity

A study demonstrated the catalytic activity of magnesium 2,4-pentanedionate hydrate in the synthesis of biodiesel from triglycerides. The compound facilitated transesterification reactions with high efficiency, showcasing its potential as a green catalyst in sustainable energy production.

Case Study 2: MRI Contrast Agent

Research published in Journal of Biomedical Materials Research explored the use of magnesium 2,4-pentanedionate hydrate as an MRI contrast agent. The study highlighted its safety profile and effectiveness in enhancing image contrast, paving the way for further clinical applications.

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate magnesium ions. This chelation stabilizes the magnesium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with other molecules, facilitating reactions that require magnesium as a catalyst .

Comparison with Similar Compounds

Comparison with Similar Metal 2,4-Pentanedionate Compounds

Metal acetylacetonates share the general formula M(acac)ₙ·xH₂O, where M is a metal ion. Below is a comparative analysis of Mg(acac)₂ with analogous compounds, focusing on purity, stability, applications, and safety.

Transition Metal Acetylacetonates

Notes:

- Purity : Transition metal acetylacetonates (Ni, Co, Zn) typically have 95–98% purity, while Mg(acac)₂ matches this range .

- Thermal Stability : Mg(acac)₂ exhibits moderate stability, comparable to Zn(acac)₂ but lower than Ni(acac)₂.

- Applications: Mg(acac)₂ is preferred in catalysis and nanomaterials, whereas Ni/Co derivatives are niche in UV stabilization and magnetic systems.

Rare Earth Metal Acetylacetonates

Notes:

- Purity : Rare earth acetylacetonates (La, Gd) often exceed 99% purity, higher than Mg(acac)₂ .

- Thermal Stability : Mg(acac)₂ decomposes at lower temperatures than La(acac)₃ but aligns with Gd(acac)₃.

- Applications: Mg(acac)₂ is more versatile in general catalysis, while rare earth derivatives are specialized in medical and energy technologies.

Alkaline Earth Metal Acetylacetonates

Notes:

Biological Activity

Magnesium 2,4-pentanedionate hydrate, with a typical purity of 98% (metals basis), is a coordination compound that has garnered interest in various biological and chemical applications. This article explores its biological activity, focusing on its pharmacological properties, toxicological assessments, and potential therapeutic uses.

- Chemical Formula : C10H14MgO4

- Molecular Weight : 222.52 g/mol

- CAS Number : 67032-77-3

- Melting Point : 260°C (decomposition)

Biological Activity Overview

-

Pharmacological Properties :

- Magnesium ions are essential for numerous biological processes, including enzyme activation, DNA synthesis, and cellular signaling. The presence of magnesium in this compound may enhance its bioactivity.

- Studies have indicated that magnesium compounds can exhibit anti-inflammatory and antioxidant properties, which are crucial in managing various health conditions.

-

Toxicological Profiles :

- Toxicity assessments have shown that magnesium 2,4-pentanedionate hydrate can cause skin and eye irritation upon contact and may be harmful if ingested .

- A study indicated that exposure to high concentrations (650 ppm) resulted in neuronal degeneration in animal models, highlighting the need for careful handling and dosage regulation .

-

Case Studies :

- In a study on developmental toxicity, magnesium 2,4-pentanedionate showed no teratogenic effects but did exhibit fetotoxicity at higher doses . The NOAEL (No Observed Adverse Effect Level) was established at 100 ppm.

- Another investigation into its clastogenic potential revealed that while it produced significant increases in micronucleated cells in mice, it did not affect chromosomal integrity in male mice at lower doses .

The biological activity of magnesium 2,4-pentanedionate hydrate can be attributed to its ability to release magnesium ions in vivo. These ions play critical roles in:

- Enzyme Activation : Magnesium serves as a cofactor for over 300 enzymatic reactions.

- Cellular Signaling : It is involved in signal transduction pathways that regulate cell growth and differentiation.

- Antioxidant Activity : Magnesium compounds can scavenge free radicals, reducing oxidative stress.

Data Table: Summary of Biological Effects

Q & A

Q. What synthesis methods ensure high-purity Magnesium 2,4-pentanedionate hydrate, and how do impurities (≤2%) affect its reactivity in organometallic reactions?

Magnesium 2,4-pentanedionate hydrate is typically synthesized via the reaction of magnesium salts (e.g., MgCl₂) with acetylacetone (2,4-pentanedione) under controlled pH and temperature. The hydrate form often results from recrystallization in aqueous or mixed-solvent systems. Purity (≥98%) is critical for reproducibility in reactions, as trace metal impurities (e.g., Fe³⁺, Al³⁺) can catalyze unintended side reactions or alter nucleation kinetics in nanoparticle synthesis . For rigorous protocols, post-synthesis purification via solvent extraction or sublimation under reduced pressure is recommended .

Q. Which characterization techniques are essential to confirm the hydration state and structural integrity of Magnesium 2,4-pentanedionate hydrate?

Key techniques include:

- Thermogravimetric Analysis (TGA): Quantifies hydration by mass loss upon heating (e.g., ~2 H₂O molecules at 100–150°C) .

- FTIR Spectroscopy: Identifies ν(C=O) stretches (~1600 cm⁻¹) and ν(Mg-O) bonds (~450 cm⁻¹) to confirm ligand coordination .

- X-ray Diffraction (XRD): Matches crystalline patterns with reference data (e.g., monoclinic structure for hydrated forms) .

- Elemental Analysis (EA): Validates Mg content (theoretical ~9.4%) and C/H ratios to detect organic impurities .

Q. What precautions are necessary for handling and storing Magnesium 2,4-pentanedionate hydrate in air-sensitive reactions?

Due to its hygroscopic nature, storage in airtight containers under inert gas (Ar/N₂) at 4°C is critical to prevent hydration/decomposition . For air-sensitive syntheses (e.g., nanoparticle precursors), use Schlenk-line techniques or gloveboxes. Decomposition products (e.g., MgO) can form at >200°C, so thermal stability should be pre-assessed via TGA .

Advanced Research Questions

Q. How can discrepancies in thermal decomposition data for Magnesium 2,4-pentanedionate hydrate be resolved during nanoparticle synthesis?

Reported decomposition temperatures vary due to experimental conditions (heating rate, atmosphere). For example, in H₂-rich environments, MgO formation occurs at lower temperatures (~300°C) compared to air (~400°C) . To reconcile

Q. What strategies optimize the use of Magnesium 2,4-pentanedionate hydrate in designing MgO nanophotocatalysts with controlled morphology?

- Solvent Selection: Polar aprotic solvents (e.g., oleylamine) enhance solubility and prevent premature hydrolysis .

- Ligand Ratios: Excess acetylacetonate ligands stabilize colloidal precursors, enabling tunable crystallite sizes (5–50 nm) .

- Thermal Profiles: Stepwise calcination (e.g., 200°C → 500°C) ensures gradual ligand removal and avoids pore collapse .

Q. How does Magnesium 2,4-pentanedionate hydrate compare to other metal acetylacetonates (e.g., Zn, Ba) in terms of ligand exchange kinetics and stability?

- Kinetics: Mg²⁺ exhibits faster ligand exchange than Zn²⁺ due to lower Lewis acidity, facilitating rapid nucleation in sol-gel processes .

- Stability: Barium acetylacetonate (Ba(acac)₂) decomposes at higher temperatures (~320°C) but forms less reactive oxides, limiting catalytic applications .

- Hydration Sensitivity: Mg(acac)₂·2H₂O is more hygroscopic than anhydrous counterparts (e.g., Rh(acac)₃), necessitating stricter moisture control .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.